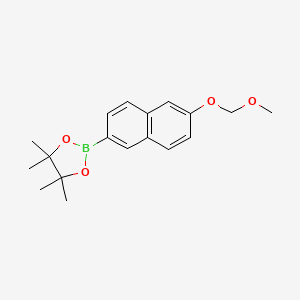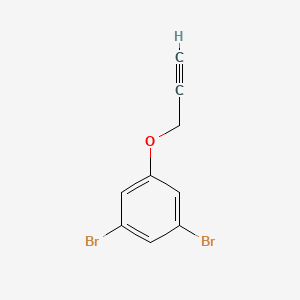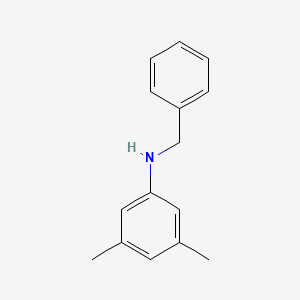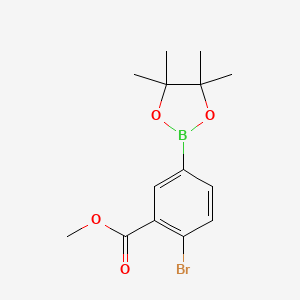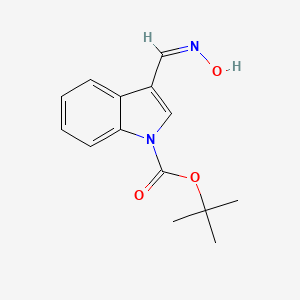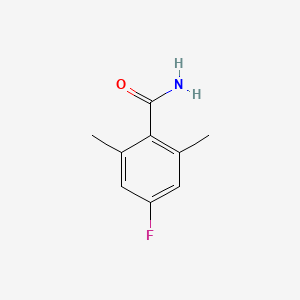
2,5-Dimethoxy-4-formylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
2,5-Dimethoxy-4-formylphenylboronic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules and understanding molecular structures. Research has shown its reactivity with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, highlighting its potential in creating heterocyclic compounds with potential applications in material science and pharmacology (Sporzyński et al., 2005). Additionally, its role in the diversified self-association through O–H⋯O hydrogen bonds in crystals has been explored, providing insights into its use in co-crystals’ design and surface immobilization (Madura et al., 2015).
Polymorph Control in Crystallization
The compound has also been studied for its behavior in crystallization processes. For example, research on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, has demonstrated the ability to control the polymorphic outcome of crystallization through the use of surfactants, providing a model for understanding how similar compounds could be manipulated to achieve desired crystalline structures (Semjonova & Be̅rziņš, 2022).
Bioorthogonal Chemistry
In bioorthogonal chemistry, the reactivity of formylphenylboronic acids has been harnessed for rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, illustrating its utility in protein conjugation and bioorthogonal coupling reactions, which are essential for biomolecular labeling and drug discovery (Dilek et al., 2015).
Antimicrobial Properties
Explorations into the antimicrobial properties of formylphenylboronic acids have revealed their potential as antibacterial agents. Studies have shown that certain derivatives exhibit activity against fungal strains and bacteria, highlighting the role these compounds could play in developing new antimicrobial strategies (Adamczyk-Woźniak et al., 2020).
Spectroscopic Studies and Adsorption Mechanisms
Spectroscopic studies have provided insights into the adsorption mechanisms of phenylboronic acids, including formyl derivatives, on surfaces. This research is crucial for applications in sensor technology and surface chemistry, where understanding the interaction between these compounds and surfaces can lead to advancements in material science (Piergies et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 2,5-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to our compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of the environment.
Propriétés
IUPAC Name |
(4-formyl-2,5-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOLKLERIMYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


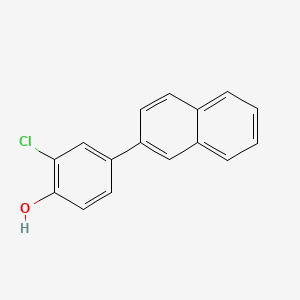
![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
